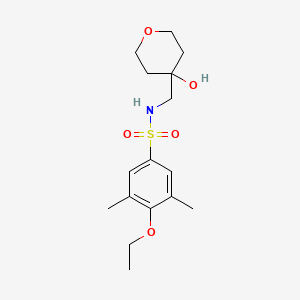
4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethoxy-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of the compound due to the shared sulfonamide functional group and similar structural motifs. These sulfonamides have been synthesized and studied for their potential therapeutic applications, including enzyme inhibition and anti-cancer properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting parent molecule is further reacted with various alkyl/aralkyl halides to produce a series of new derivatives. This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In paper , the crystal structures of two sulfonamide derivatives are described, highlighting the importance of intermolecular interactions such as C—H⋯πaryl and C—H⋯O in determining the supramolecular architecture. These interactions could also be relevant to the compound "this compound," influencing its crystal packing and stability.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but the sulfonamide group is known to be relatively inert, making these compounds stable under a variety of conditions. The reactivity of the compound could be influenced by the other functional groups present, such as the ethoxy and hydroxytetrahydro-2H-pyran groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can be crucial for their pharmacological applications. Paper mentions the poor water solubility of a sulfonamide derivative, which is a common issue that can affect the bioavailability of these compounds. The compound "this compound" may also exhibit solubility challenges, and modifications to its structure could be necessary to improve its pharmacological profile.
科学的研究の応用
Scientific Research Applications of Sulfonamide Derivatives
Synthesis and Structural Analysis
Research on sulfonamide derivatives often involves their synthesis and structural analysis. For example, studies have focused on the synthesis of novel compounds with potential bioactive properties, including antimicrobial and anticancer activities. The structural characterization is typically done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the compound's conformation, tautomerism, and bonding patterns (Cornago et al., 2009).
Bioactive Properties and Applications
Sulfonamide derivatives have been explored for their bioactive properties, including their use as photosensitizers in photodynamic therapy for cancer treatment. The photochemical and photophysical properties of these compounds, such as singlet oxygen quantum yield, are critical for their effectiveness in therapy (Pişkin, Canpolat, & Öztürk, 2020). Additionally, some sulfonamide derivatives exhibit antimicrobial and antifungal activities, which could be leveraged in developing new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).
Chemical Reactivity and Modification
The chemical reactivity of sulfonamide derivatives allows for further modification to enhance their properties or to create new compounds with desirable features. Studies have shown the synthesis of various derivatives through reactions with different chemical groups, leading to a broad range of potential applications in medicinal chemistry and material science (Agekyan & Mkryan, 2015).
作用機序
Target of Action
The primary target of the compound is the KRAS mutation associated with various types of cancer . KRAS is a gene that plays a crucial role in cell signaling and growth. Mutations in KRAS can lead to uncontrolled cell growth and cancer .
Mode of Action
The compound interacts with the KRAS mutation, specifically targeting cancers that exhibit resistance to EGFR-targeted therapeutic agents . EGFR, or Epidermal Growth Factor Receptor, is a protein that helps cells grow and divide. When EGFR is overexpressed or mutated, it can lead to the development of cancer .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell growth and survival . By targeting the KRAS mutation, the compound can potentially inhibit the proliferation of cancer cells that are resistant to EGFR-targeted therapies .
Result of Action
The compound’s action results in the potential prevention or treatment of cancers associated with a KRAS mutation and resistance to EGFR-targeted therapeutic agents . This could be particularly beneficial for patients with non-small cell lung cancer, colorectal cancer, and pancreatic cancer, among others .
特性
IUPAC Name |
4-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-4-22-15-12(2)9-14(10-13(15)3)23(19,20)17-11-16(18)5-7-21-8-6-16/h9-10,17-18H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSGGLGKDETBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
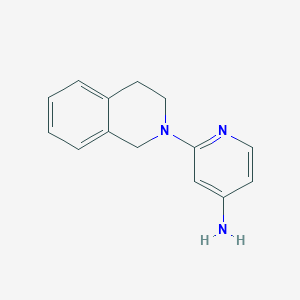

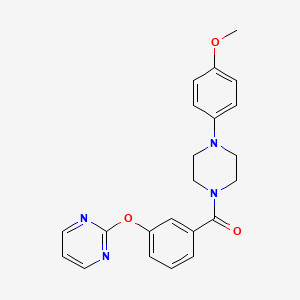
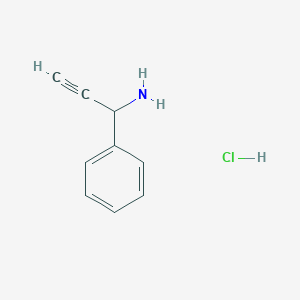

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

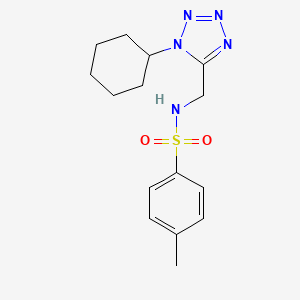
![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)
